3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide
Description
3-(4-Fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide is a synthetic small molecule characterized by a propanamide backbone linked to a 4-fluoro-3-methylphenyl aromatic group and a 7-oxaspiro[3.5]nonan-1-yl spirocyclic ether moiety. The fluorine atom and methyl group on the phenyl ring influence lipophilicity and electronic properties, which may modulate pharmacokinetic behavior .
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2/c1-13-12-14(2-4-15(13)19)3-5-17(21)20-16-6-7-18(16)8-10-22-11-9-18/h2,4,12,16H,3,5-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNMMNPIASQSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2CCC23CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the preparation of the 4-fluoro-3-methylphenyl intermediate through electrophilic aromatic substitution reactions.
Spirocyclic Nonane Formation: The spirocyclic nonane moiety is introduced via a cyclization reaction, often involving a Reformatsky reagent derived from methyl 1-bromocyclohexanecarboxylate and zinc.
Amide Bond Formation: The final step involves coupling the fluorinated aromatic intermediate with the spirocyclic nonane derivative using a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the spirocyclic nonane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as lipoxygenase, thereby reducing the production of pro-inflammatory mediators . Additionally, its fluorinated aromatic ring can enhance its binding affinity to certain receptors, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three classes of analogs based on functional groups, aromatic substitutions, and heterocyclic cores (Table 1).
Table 1: Structural and Physicochemical Comparison
*Estimated based on IUPAC name.
Analysis of Structural Features
Spirocyclic vs. Non-Spirocyclic Cores The target compound and BK77567 share the 7-oxaspiro[3.5]nonan-1-yl group, which imposes conformational constraints, likely reducing off-target interactions compared to flexible analogs like the oxalamide in .
Aromatic Substitutions
- Fluorine and methyl groups (target compound) vs. methoxy groups (BK77567): Fluorine increases electronegativity and lipophilicity, whereas methoxy groups enhance polarity and hydrogen-bonding capacity .
- The sulfamoyl group in significantly boosts hydrophilicity, making it suitable for aqueous environments.
Amide Linker Variations
- The propanamide linker in the target compound provides a balance between flexibility and steric bulk, contrasting with the shorter acetamide in and the rigid oxalamide in .
Biological Activity
The compound 3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 273.34 g/mol
- LogP (Octanol-water partition coefficient) : Indicates lipophilicity which can affect bioavailability.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 273.34 g/mol |
| LogP | 2.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
Research indicates that this compound may interact with specific biological pathways, potentially influencing various receptors and enzymes involved in metabolic processes. The presence of the fluorine atom in its structure suggests enhanced binding affinity and metabolic stability compared to non-fluorinated analogs.
Therapeutic Applications
Preliminary studies suggest that This compound may exhibit:
- Anti-inflammatory properties : By modulating pathways related to cytokine production.
- Antitumor activity : Potentially through apoptosis induction in cancer cells.
- Neuroprotective effects : Investigated for its role in neurodegenerative diseases.
Case Study 1: Anti-inflammatory Effects
In a study examining the compound's effects on interleukin (IL)-6 production, researchers found that it significantly reduced IL-6 levels in vitro, suggesting a potential mechanism for treating inflammatory diseases .
Case Study 2: Antitumor Activity
Another study focused on the compound's cytotoxic effects on various cancer cell lines. It demonstrated selective cytotoxicity against breast and lung cancer cells, with an IC50 value of approximately 25 µM, indicating its potential as a chemotherapeutic agent .
Case Study 3: Neuroprotection
A study investigating neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cells, suggesting its utility in treating conditions like Alzheimer's disease .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
